Ambroxol

Description

Structure

3D Structure

Properties

IUPAC Name |

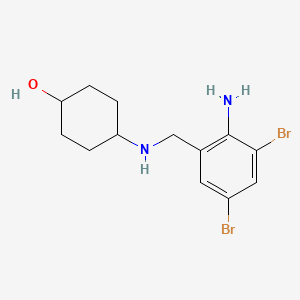

4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDGDEWWOUBZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022583, DTXSID60860228 | |

| Record name | Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

378.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>56.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085991 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

18683-91-5, 107814-37-9 | |

| Record name | Ambroxol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018683915 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107814379 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Ambroxol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60860228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ambroxol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.621 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AMBROXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/200168S0CL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AMBROXOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QH6ZT6J071 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

233-234.5 | |

| Record name | Ambroxol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06742 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

Ambroxol's Mechanism of Action in Neurodegenerative Diseases: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Parkinson's disease and Gaucher disease, are characterized by the progressive loss of neuronal structure and function. A growing body of evidence points to lysosomal dysfunction as a central player in the pathophysiology of these disorders. The lysosome, the cell's primary recycling center, is responsible for the degradation of cellular waste products, including misfolded proteins. Impaired lysosomal function can lead to the accumulation of toxic protein aggregates, a hallmark of many neurodegenerative conditions.

Ambroxol, a drug traditionally used as a mucolytic agent to treat respiratory conditions, has emerged as a promising therapeutic candidate for neurodegenerative diseases.[1] Its neuroprotective effects are primarily attributed to its role as a pharmacological chaperone for the enzyme glucocerebrosidase (GCase).[2][3] This guide provides a comprehensive technical overview of the multifaceted mechanism of action of this compound in the context of neurodegeneration, with a focus on its chaperone activity, impact on lysosomal function and autophagy, and its role in mitigating alpha-synuclein pathology.

This compound as a Pharmacological Chaperone for Glucocerebrosidase (GCase)

Mutations in the GBA1 gene, which encodes the lysosomal enzyme GCase, are a significant genetic risk factor for Parkinson's disease.[1] These mutations can lead to the misfolding of the GCase enzyme, its retention in the endoplasmic reticulum (ER), and subsequent degradation, resulting in reduced enzymatic activity in the lysosome.

This compound acts as a pharmacological chaperone by directly binding to the mutant GCase enzyme in the ER.[2] This binding stabilizes the protein, facilitating its correct folding and subsequent trafficking to the lysosome. Once in the acidic environment of the lysosome, this compound dissociates, allowing the now correctly folded GCase to carry out its function of hydrolyzing glucosylceramide.

Signaling Pathway of this compound's Chaperone Activity

Quantitative Data on GCase Activity Enhancement

| Cell Line/Model | GBA1 Mutation | This compound Concentration | Increase in GCase Activity | Reference |

| Gaucher Disease Fibroblasts | N370S/N370S | 5-60 µM | Significant enhancement | |

| Gaucher Disease Fibroblasts | F213I/L444P | 5-60 µM | Significant enhancement | |

| Gaucher Disease Fibroblasts | Multiple variants | Increasing concentrations | 15-50% increase | |

| GBA-PD Patient Macrophages | Various | Not specified | ~3.5-fold increase | |

| Cholinergic Neurons | N370S/WT | Not specified | Significant enhancement |

Experimental Protocol: Fluorometric GCase Activity Assay

This protocol is adapted from methods described for measuring GCase activity using the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

-

Cell lysates

-

Assay buffer: 0.2 M phosphate-citrate buffer, pH 5.4

-

Substrate solution: 5.02 mM 4-methylumbelliferyl β-D-glucopyranoside (4-MUG) in assay buffer

-

Stop solution: 0.1 M glycine, 0.1 M NaOH, pH 10.0

-

96-well black, flat-bottom plates

-

Fluorometer (Excitation: 360 nm, Emission: 445 nm)

Procedure:

-

Prepare cell lysates from control and this compound-treated cells.

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

In a 96-well plate, add a standardized amount of protein (e.g., 20-40 µg) from each lysate to triplicate wells.

-

Initiate the enzymatic reaction by adding the 4-MUG substrate solution to each well.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding the stop solution to each well.

-

Measure the fluorescence of the released 4-methylumbelliferone (4-MU) using a fluorometer.

-

Generate a standard curve using known concentrations of 4-MU to quantify the amount of product generated.

-

Calculate GCase activity as pmol of 4-MU produced per hour per mg of protein.

Impact on Lysosomal Function and Autophagy

The this compound-mediated increase in GCase activity has profound effects on overall lysosomal health and the process of autophagy. Autophagy is a cellular degradation pathway that delivers cytoplasmic components to the lysosome for breakdown and recycling. This process is essential for clearing damaged organelles and misfolded protein aggregates.

This compound treatment has been shown to enhance lysosomal biogenesis, the process of generating new lysosomes. This is, in part, mediated by the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal and autophagic gene expression. The resulting increase in the number and function of lysosomes improves the cell's capacity to clear autophagic cargo, including pathogenic protein aggregates.

Signaling Pathway of this compound's Effect on Lysosomal Function

Quantitative Data on Lysosomal and Autophagic Markers

| Cell Line/Model | This compound Concentration | Marker | Change | Reference |

| Primary Cortical Neurons | 30 µM | LAMP1 protein | Increased | |

| Primary Cortical Neurons | 10 µM and 30 µM | Acidic vesicles (Lyso ID) | Increased | |

| Primary Cortical Neurons | 10 µM and 30 µM | LC3B-II basal levels | Increased | |

| Primary Cortical Neurons | 30 µM | TFEB nuclear translocation | Increased |

Experimental Protocol: Immunofluorescence for LC3 Puncta

This protocol provides a general framework for the immunofluorescent staining of LC3, a marker for autophagosomes.

Materials:

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation solution: 4% paraformaldehyde (PFA) in PBS

-

Permeabilization solution: 0.1% Triton X-100 or 50 µg/ml digitonin in PBS

-

Blocking solution: 5% goat serum in PBS

-

Primary antibody: Rabbit anti-LC3

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)

-

Nuclear counterstain: DAPI or Hoechst

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound and/or autophagy modulators (e.g., bafilomycin A1) as required.

-

Wash cells with PBS.

-

Fix cells with 4% PFA for 10-15 minutes at room temperature.

-

Wash cells three times with PBS.

-

Permeabilize cells with permeabilization solution for 5-10 minutes.

-

Wash cells three times with PBS.

-

Block non-specific antibody binding with blocking solution for 1 hour at room temperature.

-

Incubate cells with the primary anti-LC3 antibody diluted in blocking solution overnight at 4°C.

-

Wash cells three times with PBS.

-

Incubate cells with the fluorescently labeled secondary antibody and nuclear counterstain for 1 hour at room temperature, protected from light.

-

Wash cells three times with PBS.

-

Mount the coverslips onto microscope slides using antifade mounting medium.

-

Visualize and quantify LC3 puncta using a fluorescence microscope and image analysis software.

Reduction of Alpha-Synuclein Aggregation

The accumulation and aggregation of alpha-synuclein are central to the pathology of Parkinson's disease and other synucleinopathies. There is a well-established inverse relationship between GCase activity and alpha-synuclein levels. Reduced GCase activity leads to the accumulation of its substrate, glucosylceramide, which can promote the formation of toxic alpha-synuclein oligomers.

By enhancing GCase activity and improving lysosomal function, this compound facilitates the clearance of alpha-synuclein. Furthermore, recent studies suggest that this compound may also have a direct effect on alpha-synuclein by displacing it from membranes and inhibiting the initial steps of its aggregation.

Logical Relationship of this compound in the GCase/Alpha-Synuclein Pathway

References

The Multifaceted Role of Ambroxol in Lysosomal Function and Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ambroxol, a long-established mucolytic agent, has garnered significant scientific interest for its potential as a therapeutic agent in lysosomal storage disorders and neurodegenerative diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's effects on lysosomal function and autophagy. We delve into its role as a pharmacological chaperone for the enzyme β-glucocerebrosidase (GCase), its capacity to stimulate lysosomal biogenesis through the activation of Transcription Factor EB (TFEB), and its complex and context-dependent modulation of the autophagic pathway. This document synthesizes key preclinical and clinical findings, presents quantitative data in a structured format, details relevant experimental protocols, and provides visual representations of the critical signaling pathways and experimental workflows.

Core Mechanism of Action: this compound as a Pharmacological Chaperone

This compound's primary and most well-characterized role in the context of lysosomal function is its action as a pharmacological chaperone for β-glucocerebrosidase (GCase), the enzyme deficient in Gaucher disease and implicated in Parkinson's disease.[1][2][3]

-

Binding and Stabilization: this compound binds to both wild-type and mutant forms of GCase in the endoplasmic reticulum (ER).[1][2] This binding helps to stabilize the protein's conformation, preventing its premature degradation by the ER-associated degradation (ERAD) pathway.

-

Enhanced Trafficking: By promoting proper folding, this compound facilitates the trafficking of GCase from the ER to the Golgi apparatus and subsequently to the lysosome, its site of action.

-

Increased Enzymatic Activity: Once in the acidic environment of the lysosome, this compound dissociates from GCase, leaving a functional enzyme. This leads to a significant increase in lysosomal GCase activity, aiding in the clearance of its substrate, glucosylceramide.

Induction of Lysosomal Biogenesis via TFEB Activation

Beyond its chaperone activity, this compound actively promotes the biogenesis of new lysosomes through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal gene expression.

-

TFEB Translocation: this compound treatment has been shown to induce the translocation of TFEB from the cytoplasm to the nucleus in neuronal cells.

-

CLEAR Network Activation: Nuclear TFEB binds to Coordinated Lysosomal Expression and Regulation (CLEAR) elements in the promoter regions of target genes, leading to the increased transcription of genes involved in lysosomal structure and function. This includes lysosomal enzymes, membrane proteins (e.g., LAMP1), and components of the autophagy machinery.

Modulation of Autophagy: A Complex Interplay

The effect of this compound on autophagy is multifaceted and appears to be cell-type and context-dependent. Autophagy is a critical cellular process for the degradation of aggregated proteins and damaged organelles, and its dysregulation is a hallmark of many neurodegenerative diseases.

-

Induction of Autophagy: In some models, this compound has been shown to induce autophagy, which would be beneficial for clearing pathological protein aggregates.

-

Blockade of Autophagic Flux: Conversely, in primary cortical neurons, this compound has been reported to block autophagic flux. This is characterized by an accumulation of autophagosomes (indicated by increased LC3-II levels) that do not efficiently fuse with lysosomes for degradation. This effect may be linked to alterations in lysosomal membrane properties or pH.

-

Inhibition of Late-Stage Autophagy: In multiple myeloma cells, this compound has been found to inhibit late-stage autophagy, specifically the fusion of autophagosomes with lysosomes.

This dual role highlights the need for further research to delineate the precise conditions under which this compound either promotes or inhibits autophagic clearance.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound as reported in various preclinical and clinical studies.

Table 1: Effect of this compound on GCase Activity

| Cell/Model System | This compound Concentration/Dose | % Increase in GCase Activity (Mean ± SD/SEM or Range) | Reference |

| Gaucher Disease Patient Fibroblasts | 10 µM | 15-50% | |

| Parkinson's Disease Patient Fibroblasts | 10 µM | Significant increase (p=0.0001) | |

| Primary Mouse Cortical Neurons | 10 µM | 39% (p=0.05) | |

| Primary Mouse Cortical Neurons | 30 µM | 47% (p=0.05) | |

| Parkinson's Disease Patients (Phase 2 Trial) | 1050 mg/day (High Dose) | Higher than placebo (12.45 vs 8.50 nmol/h/mg) | |

| Gaucher and GBA-PD Patient Macrophages | Not specified | 3.3-fold and 3.5-fold increase, respectively |

Table 2: Effect of this compound on Protein and mRNA Levels

| Protein/mRNA | Cell/Model System | This compound Concentration | Change in Level (Mean ± SD/SEM or Fold Change) | Reference |

| GCase Protein | Control Fibroblasts | Not specified | 30% median increase | |

| GCase Protein | Gaucher Disease Fibroblasts | Not specified | 100% median increase | |

| GCase Protein | Parkinson's Disease (GBA) Fibroblasts | Not specified | 50% median increase | |

| GCase Protein (in CSF) | Parkinson's Disease Patients | Not specified | 35% increase | |

| LAMP1 Protein | Control, Gaucher, PD-GBA Fibroblasts | Not specified | 100% median increase | |

| LIMP2 Protein | Primary Mouse Cortical Neurons | 30 µM | 56% increase (p=0.04) | |

| LC3B-II Protein | Primary Mouse Cortical Neurons | 10 µM | 199% increase (p=0.02) | |

| LC3B-II Protein | Primary Mouse Cortical Neurons | 30 µM | 203% increase (p=0.003) | |

| TFEB (Nuclear) | Primary Mouse Cortical Neurons | 10 µM | 181% increase (p=0.006) | |

| TFEB (Nuclear) | Primary Mouse Cortical Neurons | 30 µM | 137% increase (p=0.01) | |

| Gba1 mRNA | Primary Mouse Cortical Neurons | 10 µM & 30 µM | Increased | |

| Cathepsin D mRNA | Primary Mouse Cortical Neurons | 10 µM | 114% increase (p=0.01) | |

| Cathepsin D mRNA | Primary Mouse Cortical Neurons | 30 µM | 138% increase (p=0.01) |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the literature.

GCase Activity Assay in Cultured Cells

This protocol describes a fluorometric assay to measure GCase activity.

-

Cell Lysis:

-

Wash cultured cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 0.25% Triton X-100, 0.25% taurocholate in citrate/phosphate buffer, pH 5.4).

-

Incubate on ice for 10 minutes, then centrifuge to pellet cell debris.

-

Collect the supernatant containing the cell lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

In a 96-well plate, add a standardized amount of protein lysate to each well.

-

Add the fluorogenic substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG) to a final concentration of 2.5 mM.

-

To determine non-lysosomal GCase activity, include control wells with the specific GCase inhibitor conduritol-B-epoxide (CBE).

-

Incubate the plate at 37°C for 1-2 hours.

-

-

Measurement:

-

Stop the reaction by adding a stop buffer (e.g., 0.5 M glycine-NaOH, pH 10.4).

-

Measure the fluorescence of the released 4-methylumbelliferone using a fluorometer with an excitation wavelength of ~365 nm and an emission wavelength of ~445 nm.

-

-

Calculation:

-

Calculate GCase activity as nmol of substrate hydrolyzed per hour per mg of protein.

-

Western Blotting for Autophagy Markers (LC3-II and p62)

This protocol outlines the detection of key autophagy-related proteins.

-

Sample Preparation:

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins on a 12-15% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Quantify band intensities using densitometry software. The ratio of LC3-II to LC3-I or to a loading control (e.g., actin or GAPDH) is often used as a measure of autophagosome formation.

-

Immunofluorescence for TFEB Nuclear Translocation

This protocol allows for the visualization of TFEB localization within cells.

-

Cell Culture and Treatment:

-

Grow cells on glass coverslips.

-

Treat cells with this compound or vehicle control for the desired time.

-

-

Fixation and Permeabilization:

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour.

-

Incubate with a primary antibody against TFEB overnight at 4°C.

-

Wash with PBS.

-

Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

-

Acquire images using a fluorescence or confocal microscope.

-

Analyze the images to determine the ratio of nuclear to cytoplasmic TFEB fluorescence intensity.

-

Visualizing the Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: this compound's chaperone activity on GCase.

Caption: this compound-induced TFEB activation pathway.

Caption: Experimental workflow for autophagy flux assay.

Conclusion and Future Directions

This compound presents a compelling profile as a multi-target therapeutic agent for diseases characterized by lysosomal dysfunction. Its ability to enhance GCase activity, coupled with its potential to boost lysosomal biogenesis via TFEB activation, provides a strong rationale for its continued investigation in Gaucher disease, GBA-associated Parkinson's disease, and other synucleinopathies. However, the complex and sometimes contradictory effects of this compound on autophagy underscore the need for further research. Future studies should aim to elucidate the cell-type-specific mechanisms that govern its impact on autophagic flux. A deeper understanding of these processes will be crucial for the strategic development and application of this compound-based therapies. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to unlock the full therapeutic potential of this repurposed molecule.

References

- 1. This compound Shows Target Engagement but No Cognitive Benefit in Individuals with Parkinson Disease Dementia - - Practical Neurology [practicalneurology.com]

- 2. hcplive.com [hcplive.com]

- 3. This compound increases glucocerebrosidase (GCase) activity and restores GCase translocation in primary patient-derived macrophages in Gaucher disease and Parkinsonism - PubMed [pubmed.ncbi.nlm.nih.gov]

Ambroxol's Neuroprotective Potential in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ambroxol, a well-established mucolytic agent, is gaining significant attention as a potential disease-modifying therapy for Parkinson's disease (PD). A growing body of preclinical and clinical evidence suggests that this compound may exert neuroprotective effects by addressing key pathological mechanisms underlying the disease. This technical guide provides an in-depth overview of the scientific rationale for repurposing this compound for PD, detailing its proposed mechanisms of action, summarizing key experimental findings, and outlining the methodologies employed in pivotal studies. The primary focus is on this compound's role as a chaperone for the enzyme β-glucocerebrosidase (GCase), its impact on lysosomal function, and its ability to mitigate the accumulation of α-synuclein, a hallmark of Parkinson's pathology.

Introduction: The GBA1-Parkinson's Disease Connection

Mutations in the GBA1 gene, which encodes the lysosomal enzyme β-glucocerebrosidase (GCase), represent the most common genetic risk factor for Parkinson's disease.[1][2][3] Reduced GCase activity, observed in both individuals with GBA1 mutations and a subset of sporadic PD patients, is believed to impair the lysosomal degradation pathway.[1][4] This dysfunction leads to the accumulation of toxic substrates, including α-synuclein, which aggregates to form Lewy bodies, the pathological hallmark of PD. This link between GCase deficiency and α-synuclein accumulation provides a compelling therapeutic target for interventions aimed at slowing or halting disease progression.

This compound's Proposed Mechanism of Action

This compound's potential neuroprotective effects in Parkinson's disease are multifaceted, primarily revolving around its ability to enhance GCase function and restore lysosomal homeostasis.

2.1. Chaperone Activity and GCase Enhancement: this compound acts as a pharmacological chaperone, binding to the GCase enzyme and stabilizing its correct conformation. This chaperoning effect facilitates the proper trafficking of GCase from the endoplasmic reticulum to the lysosome, increasing its overall levels and enzymatic activity within the lysosome.

2.2. Promotion of Lysosomal Function and Autophagy: By boosting GCase activity, this compound enhances the overall efficiency of the lysosomal degradation pathway. This includes the process of autophagy, the cellular "waste disposal" system responsible for clearing misfolded proteins and damaged organelles. Improved lysosomal function is critical for reducing the burden of toxic protein aggregates.

2.3. Reduction of α-Synuclein Pathology: A key consequence of enhanced GCase activity and lysosomal function is the increased clearance of α-synuclein. Both in vitro and in vivo studies have demonstrated that this compound treatment leads to a reduction in both total and phosphorylated α-synuclein levels.

2.4. Anti-inflammatory and Antioxidant Effects: Beyond its direct effects on the GCase pathway, this compound has also been shown to possess anti-inflammatory and antioxidant properties, which may further contribute to its neuroprotective profile.

Signaling Pathway of this compound's Neuroprotective Effects

Caption: this compound's mechanism of action in Parkinson's disease.

Summary of Preclinical and Clinical Evidence

The neuroprotective potential of this compound has been investigated in a range of preclinical models and is currently being evaluated in late-stage clinical trials.

In Vitro Studies

| Model System | Key Findings | Reference |

| Fibroblasts from GBA-PD patients | Increased GCase activity and protein levels; Reduced oxidative stress. | |

| Human iPSC-derived dopaminergic neurons with GBA mutations | Increased GCase activity; Reduced α-synuclein levels. | |

| Cholinergic neurons with N370S GBA1 mutation | Enhanced GCase activity; Decreased tau and α-synuclein levels. | |

| HT-22 hippocampal neuronal cells | Improved cell viability; Reduced apoptosis; Restored GCase activity; Promoted autophagy. |

In Vivo Studies

| Animal Model | Key Findings | Reference |

| Wild-type mice | Increased brain GCase activity. | |

| Transgenic mice with L444P GBA mutation | Increased brain GCase activity. | |

| Transgenic mice overexpressing human α-synuclein | Reduced α-synuclein and phosphorylated α-synuclein levels. | |

| Non-human primates | Increased GCase levels in the brain. |

Clinical Trials

| Trial Name / Phase | Key Findings | Reference |

| AiM-PD (Phase II) | Safe and well-tolerated; Penetrated the blood-brain barrier; Increased CSF GCase levels by 35%; Showed potential improvement in motor symptoms. | |

| Phase II (Ontario) | Safe and well-tolerated; Improved GCase function; Showed possible benefits for psychiatric and cognitive symptoms. | |

| ASPro-PD (Phase III) | Ongoing; Investigating if this compound can slow the progression of Parkinson's disease in 330 participants over 2 years. | |

| AMBITIOUS (Phase II) | Ongoing; Investigating this compound as a disease-modifying therapy to reduce the risk of cognitive impairment in GBA-associated PD. |

Experimental Protocols

This section provides a generalized overview of the methodologies commonly employed in studies investigating the neuroprotective effects of this compound. For specific details, readers are encouraged to consult the original research articles.

In Vitro Experimental Workflow

Caption: Generalized workflow for in vitro studies of this compound.

4.1.1. Cell Culture and Treatment:

-

Cell Lines: Patient-derived fibroblasts, induced pluripotent stem cell (iPSC)-derived dopaminergic and cholinergic neurons, and immortalized cell lines (e.g., HT-22) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate media and conditions (e.g., 37°C, 5% CO2).

-

This compound Administration: this compound hydrochloride is typically dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at various concentrations for specific durations.

4.1.2. GCase Activity Assay:

-

Principle: Measures the enzymatic activity of GCase by incubating cell lysates with a fluorescent substrate (e.g., 4-methylumbelliferyl-β-D-glucopyranoside). The fluorescence generated is proportional to GCase activity.

4.1.3. Western Blotting:

-

Principle: Used to quantify the protein levels of GCase, α-synuclein, phosphorylated α-synuclein, and other proteins of interest. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary and secondary antibodies.

4.1.4. Immunocytochemistry:

-

Principle: Allows for the visualization of protein localization and expression within cells. Cells are fixed, permeabilized, and incubated with specific antibodies, followed by fluorescently labeled secondary antibodies and imaging via microscopy.

In Vivo Experimental Workflow

Caption: Generalized workflow for in vivo studies of this compound.

4.2.1. Animal Models:

-

Selection: Transgenic mouse models expressing human α-synuclein or carrying GBA1 mutations are frequently used. Wild-type animals are used as controls.

4.2.2. This compound Administration:

-

Routes: Oral gavage or incorporation into the diet are common methods of administration.

-

Dosage and Duration: Dosing regimens vary between studies.

4.2.3. Behavioral Assessments:

-

Tests: A battery of tests is used to assess motor function, including the rotarod test, open field test, and pole test.

4.2.4. Tissue Processing and Analysis:

-

Collection: Brain tissue and cerebrospinal fluid (CSF) are collected following the treatment period.

-

Analysis: Similar to in vitro studies, GCase activity assays, Western blotting, and immunohistochemistry are performed on tissue homogenates or sections to assess protein levels and localization.

Future Directions and Conclusion

References

The Potential of Ambroxol in Treating Gaucher Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gaucher disease (GD) is an autosomal recessive lysosomal storage disorder resulting from mutations in the GBA1 gene, which leads to a deficiency of the enzyme glucocerebrosidase (GCase). This deficiency causes the accumulation of its substrate, glucosylceramide, primarily within lysosomes of macrophages, leading to a wide range of clinical manifestations. While enzyme replacement therapy (ERT) and substrate reduction therapy (SRT) are established treatments, they have limitations, particularly in addressing the neurological symptoms of the disease. The repurposing of existing drugs has emerged as a promising therapeutic strategy, with ambroxol, a widely used mucolytic agent, showing significant potential as a pharmacological chaperone for mutant GCase.[1][2] This technical guide provides an in-depth overview of the discovery and preclinical evaluation of this compound for the treatment of Gaucher disease, focusing on its mechanism of action, key experimental findings, and detailed methodologies.

Mechanism of Action: this compound as a Pharmacological Chaperone

This compound acts as a pharmacological chaperone that binds to misfolded GCase in the endoplasmic reticulum (ER), promoting its correct folding and subsequent trafficking to the lysosome.[2] This chaperone activity is pH-dependent; this compound binds to GCase at the neutral pH of the ER and dissociates at the acidic pH of the lysosome, allowing the rescued enzyme to function.[1][3] Beyond its chaperone activity, this compound has been shown to modulate cellular pathways that are crucial for lysosomal health and function.

Key Mechanistic Insights:

-

Increased GCase Activity and Protein Levels: In vitro studies using fibroblasts from Gaucher disease patients have consistently demonstrated that this compound treatment leads to a significant increase in both the activity and protein levels of mutant GCase. This effect is mutation-dependent, with some GCase variants showing a more robust response than others.

-

Enhanced Lysosomal Trafficking: this compound facilitates the translocation of mutant GCase from the ER to the lysosome, as confirmed by immunofluorescence studies showing colocalization of GCase with lysosomal markers like LAMP1.

-

Activation of the TFEB-CLEAR Pathway: this compound has been shown to activate Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. TFEB activation leads to the coordinated expression of genes in the CLEAR (Coordinated Lysosomal Expression and Regulation) network, enhancing overall lysosomal function.

-

Modulation of the Unfolded Protein Response (UPR): The accumulation of misfolded proteins in the ER can trigger the UPR, a cellular stress response. This compound treatment has been shown to reduce markers of ER stress, suggesting it helps alleviate the burden of misfolded GCase.

Quantitative Data Summary

The following tables summarize the quantitative findings from key in vitro and clinical studies on the effects of this compound in Gaucher disease.

Table 1: In Vitro Efficacy of this compound in Patient-Derived Fibroblasts

| GBA1 Mutation | This compound Concentration (µM) | Incubation Time | Increase in GCase Activity | Reference |

| N370S/N370S | 10, 30, 60 | 5 days | Significant increase | |

| F213I/L444P | 10, 30, 60 | 5 days | Significant increase | |

| L444P/L444P | Not specified | Not specified | No significant increase | |

| N188S/IVS2+1G>A | 100 | 24 hours | 67% increase | |

| N370S, F213I, N188S/G193W, R120W | Not specified | Not specified | Significant increase | |

| GD (general) | Not specified | 4 days | 3.3-fold increase in macrophages | |

| GBA-PD (general) | Not specified | 4 days | 3.5-fold increase in macrophages |

Table 2: Clinical Efficacy of this compound in Gaucher Disease Patients

| Study Population | This compound Dosage | Treatment Duration | Key Outcomes | Reference |

| 12 Naïve Type 1 GD Patients | 150 mg/day | 6 months | Patient 1: Platelet count +32.9%, Hemoglobin +16.2%, Spleen volume -2.9%, Liver volume -14.4% | |

| 28 Type 1 GD Patients (Suboptimal response to ERT/SRT) & 12 Naïve Patients | 600 mg/day | 12 months | 31.2% of completers had >20% increase in platelet count; 18.7% had >20% decrease in Lyso-Gb1 | |

| 28 GD Patients | 12.7 ± 3.9 mg/kg/day | 2.6 years | Hemoglobin +1.6 g/dL, Platelet count +9 x 10³/µL, Spleen volume -5.16 MN, Liver volume -0.39 MN, Chitotriosidase -43.1%, Glucosylsphingosine -34.1% | |

| 2 GD Patients (Neuronopathic) | 20-25 mg/kg/day | >6 months | Patient 1: Chitotriosidase from 247.5 to 37.2 nmol/ml/h, Lyso-Gb1 from 11.4 to 3.8 ng/ml |

Experimental Protocols

Glucocerebrosidase (GCase) Activity Assay

This protocol is for measuring GCase activity in cell lysates using the artificial substrate 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).

Materials:

-

Cell lysate

-

Assay Buffer: 0.1 M citrate-phosphate buffer, pH 5.4, containing 0.25% (w/v) sodium taurocholate and 0.1% (v/v) Triton X-100.

-

Substrate Solution: 4 mM 4-MUG in Assay Buffer.

-

Stop Solution: 0.2 M glycine-NaOH, pH 10.7.

-

96-well black, flat-bottom plates.

-

Fluorometer (Excitation: 365 nm, Emission: 445 nm).

Procedure:

-

Prepare cell lysates by homogenizing cells in lysis buffer (e.g., RIPA buffer) on ice.

-

Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

In a 96-well plate, add 10-20 µg of protein from each cell lysate to individual wells. Bring the total volume in each well to 50 µL with Assay Buffer.

-

Initiate the reaction by adding 50 µL of the 4-MUG Substrate Solution to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

Measure the fluorescence on a fluorometer.

-

Calculate GCase activity based on a standard curve generated with 4-methylumbelliferone.

Western Blot for GCase Protein Levels

This protocol describes the detection of GCase protein levels in cell lysates by Western blotting.

Materials:

-

Cell lysate

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: anti-GCase antibody

-

Secondary antibody: HRP-conjugated anti-rabbit or anti-mouse IgG

-

Loading control antibody (e.g., anti-actin or anti-GAPDH)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Prepare cell lysates and determine protein concentration as described above.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-GCase antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the chemiluminescent substrate.

-

Detect the signal using an imaging system.

-

Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.

Immunofluorescence for GCase Lysosomal Localization

This protocol details the visualization of GCase colocalization with lysosomes using immunofluorescence microscopy.

Materials:

-

Cells grown on coverslips

-

4% paraformaldehyde (PFA) for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-GCase and anti-LAMP1 (lysosomal marker)

-

Secondary antibodies: fluorescently labeled anti-rabbit and anti-mouse antibodies

-

DAPI for nuclear staining

-

Mounting medium

-

Confocal microscope

Procedure:

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block the cells with blocking buffer for 1 hour.

-

Incubate the cells with a mixture of primary anti-GCase and anti-LAMP1 antibodies overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a mixture of the corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Stain the nuclei with DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a confocal microscope and analyze the colocalization of GCase and LAMP1 signals.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's multifaceted mechanism of action in Gaucher disease.

Caption: A typical experimental workflow for evaluating this compound's efficacy in vitro.

Caption: The signaling pathway of TFEB activation by this compound.

Conclusion

The discovery of this compound's potential as a pharmacological chaperone for mutant GCase represents a significant advancement in the search for novel therapeutic strategies for Gaucher disease. Its ability to increase GCase activity, enhance lysosomal trafficking, and modulate key cellular pathways highlights its multifaceted mechanism of action. The in vitro and clinical data summarized in this guide provide a strong rationale for its continued investigation and development as a treatment for Gaucher disease, particularly for patients with neurological involvement who have limited therapeutic options. Further research is warranted to optimize dosing regimens, identify patient populations most likely to respond, and fully elucidate its long-term safety and efficacy.

References

- 1. Exploring the efficacy and safety of this compound in Gaucher disease: an overview of clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The use of this compound for the treatment of Gaucher disease: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Characterization of this compound as an Enzyme Enhancement Agent for Gaucher Disease - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on Ambroxol for Amyotrophic Lateral Sclerosis (ALS): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amyotrophic Lateral Sclerosis (ALS) is a relentlessly progressive neurodegenerative disease with a critical unmet medical need for effective therapies. Recent preliminary studies have identified Ambroxol, a widely used mucolytic agent, as a potential therapeutic candidate for ALS. This technical guide provides an in-depth overview of the foundational preclinical and clinical research into this compound for ALS. It details the proposed mechanisms of action, summarizes key quantitative data from animal models, outlines the methodologies of pivotal experiments, and presents the design of an ongoing Phase 2 clinical trial. The information is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel treatments for ALS.

Introduction

This compound hydrochloride, a derivative of the Adhatoda vasica plant, has a long-standing clinical history as a secretolytic agent used in the treatment of respiratory diseases.[1] Its favorable safety profile and ability to cross the blood-brain barrier have made it an attractive candidate for drug repurposing in neurodegenerative disorders.[1][2] The rationale for investigating this compound in the context of ALS stems from its multifaceted pharmacological activities, including the modulation of lysosomal function, anti-inflammatory effects, and antioxidant properties.[1][3] This guide will delve into the preliminary evidence that supports the further investigation of this compound as a potential disease-modifying therapy for ALS.

Proposed Mechanisms of Action

This compound's neuroprotective effects are believed to be mediated through several interconnected pathways, with the modulation of glucocerebrosidase (GCase) activity being a central theme.

Glucocerebrosidase (GCase) Modulation

Dysregulation of sphingolipid metabolism has been implicated in the pathophysiology of ALS. Glucosylceramide is a key precursor of complex glycosphingolipids and is degraded by the lysosomal enzyme GBA1 and the non-lysosomal enzyme GBA2.

-

GBA1 Chaperone Activity: this compound is known to act as a pharmacological chaperone for the lysosomal enzyme glucocerebrosidase (GBA1). In the cytosol, it binds to GBA1, promoting its correct folding and trafficking to the lysosome. Within the acidic environment of the lysosome, this compound dissociates, thereby increasing the levels and activity of functional GBA1. Enhanced GBA1 activity is thought to improve the clearance of misfolded proteins, a pathological hallmark of many neurodegenerative diseases.

-

GBA2 Inhibition: Studies in the SOD1G86R mouse model of familial ALS have shown a marked increase in the activity of the non-lysosomal glucocerebrosidase GBA2 in the spinal cord, even before disease onset. This compound has been identified as an inhibitor of GBA2. By inhibiting GBA2, this compound may prevent the aberrant hydrolysis of glucosylceramide outside the lysosome, thus helping to restore lipid homeostasis.

Lysosomal Function and Autophagy

The proper functioning of the autophagy-lysosome pathway is critical for cellular homeostasis and the degradation of aggregated proteins. This compound has been shown to enhance lysosomal function, which is often impaired in neurodegenerative diseases. By increasing GCase activity, this compound promotes the efficient clearance of cellular waste and pathological protein aggregates through autophagy.

Anti-inflammatory and Antioxidant Properties

Neuroinflammation and oxidative stress are key contributors to the progressive loss of motor neurons in ALS. This compound has demonstrated anti-inflammatory and antioxidant effects. It can reduce the activation of microglia, the resident immune cells of the central nervous system, and decrease the production of pro-inflammatory cytokines. Additionally, this compound has direct antioxidant properties, which may help to mitigate the oxidative damage observed in ALS.

Preclinical Evidence in a Familial ALS Mouse Model

The therapeutic potential of this compound has been investigated in the SOD1G86R transgenic mouse model, which recapitulates key features of familial ALS.

Quantitative Data Summary

| Outcome Measure | Treatment Group | Result | Significance | Reference |

| Disease Onset | This compound (presymptomatic administration) | Delayed decline of motor functions | p < 0.05 | |

| Motor Function | This compound (administration at disease onset) | Delayed motor function decline | - | |

| Survival | This compound (administration at disease onset) | Extended overall survival | - | |

| Neuromuscular Junctions | This compound | Protected neuromuscular junctions | - | |

| Spinal Motor Neurons | This compound | Maintained the functionality of spinal motor neurons | - |

Experimental Protocols

Animal Model:

-

Strain: FVB/N mice overexpressing the human SOD1G86R mutation.

-

Housing: Maintained in a controlled environment with ad libitum access to food and water.

Drug Administration:

-

Route: Oral, in drinking water.

-

Dosage: Not explicitly stated in the provided search results.

-

Treatment Paradigms:

-

Presymptomatic: Administration started before the onset of motor symptoms.

-

Symptomatic: Administration initiated at the time of disease onset.

-

Behavioral and Functional Assessments:

-

Motor Function: Assessed through tests such as grip strength and rotarod performance to measure muscle strength and coordination.

-

Disease Onset: Defined as the age at which a significant decline in motor performance is first observed.

-

Survival: Monitored daily, with the endpoint defined as the inability of the mouse to right itself within 30 seconds when placed on its side.

Histological and Molecular Analysis:

-

Neuromuscular Junction Integrity: Staining of neuromuscular junctions to assess their morphology and innervation status.

-

Motor Neuron Counts: Quantification of motor neurons in the spinal cord.

-

GBA2 Activity Assay: Measurement of GBA2 enzymatic activity in spinal cord tissue.

Clinical Investigation: The AMBALS Trial

The promising preclinical findings have led to the initiation of a Phase 2 clinical trial, AMBALS (this compound for ALS), to evaluate the safety, tolerability, and efficacy of high-dose this compound in patients with ALS.

Quantitative Data Summary

| Parameter | Description |

| Phase | 2 |

| Study Design | Double-blind, randomised, placebo-controlled |

| Number of Participants | 50 |

| Randomization Ratio | 2:1 (this compound:Placebo) |

| Treatment Duration | 24 weeks |

| Follow-up Duration | 4 weeks |

| Total Study Duration | 32 weeks |

Experimental Protocol

Patient Population:

-

Inclusion Criteria:

-

Diagnosis of ALS according to the Gold Coast diagnostic criteria.

-

First symptom of ALS ≤ 18 months prior to screening.

-

Forced vital capacity (FVC) ≥ 60%.

-

-

Exclusion Criteria:

-

Use of non-invasive ventilation (NIV) support for ALS.

-

Presence of a gastrostomy tube.

-

Treatment Regimen:

-

Drug Formulation: this compound hydrochloride solution.

-

Route of Administration: Oral, three times a day.

-

Dosage: Dose-escalation design with the following daily doses: 180mg, 260mg, 540mg, 900mg, and 1260mg. Doses are increased weekly based on safety and tolerability assessments.

-

Control: Placebo solution.

Outcome Measures:

-

Primary Outcome: Time to a composite event of death, need for tracheostomy, need for gastrostomy feeding, or need for non-invasive ventilation support (≥12 hours a day).

-

Secondary Outcomes:

-

Change in the ALS Functional Rating Scale-Revised (ALSFRS-R) score.

-

Electrophysiological measures of motor unit preservation.

-

Assessment of blood biomarkers.

-

Safety Monitoring:

-

Weekly blood tests to assess tolerance to the escalating doses.

-

Monitoring of adverse events throughout the study.

Logical Progression of Research

The investigation of this compound for ALS has followed a logical and well-defined path from preclinical discovery to clinical evaluation.

Conclusion and Future Directions

The preliminary studies on this compound for ALS provide a compelling rationale for its continued investigation as a potential therapeutic agent. The preclinical data in a relevant animal model are encouraging, and the ongoing AMBALS Phase 2 clinical trial is a critical next step in evaluating its safety and efficacy in patients. The multifaceted mechanism of action of this compound, targeting key pathological pathways in ALS, including lysosomal dysfunction, neuroinflammation, and oxidative stress, makes it a promising candidate for further development. The results of the AMBALS trial are eagerly awaited and will be instrumental in determining the future trajectory of this compound as a potential treatment for this devastating disease. Future research should also focus on elucidating the precise molecular interactions of this compound with its targets and exploring potential biomarkers to identify patients who are most likely to respond to this therapy.

References

Ambroxol's Impact on Microglial Activation and Neuroinflammation: A Technical Guide

Introduction

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative disorders, including Alzheimer's and Parkinson's disease.[1] Microglia, the resident immune cells of the central nervous system (CNS), are the primary mediators of this inflammatory response.[1][2] While acute microglial activation is a protective mechanism, chronic activation leads to the sustained release of pro-inflammatory cytokines and reactive oxygen species, contributing to neuronal damage and cognitive decline.[1] Ambroxol, a widely used mucolytic agent, has garnered significant attention for its neuroprotective properties, primarily attributed to its anti-inflammatory and antioxidant effects.[3] This technical guide provides an in-depth analysis of the mechanisms through which this compound modulates microglial activation and mitigates neuroinflammation, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

This compound's Attenuation of Pro-Inflammatory Microglial Activation

This compound has been shown to effectively suppress the pro-inflammatory M1 phenotype of microglia. This is achieved through the modulation of several key signaling pathways that are activated in response to inflammatory stimuli such as lipopolysaccharide (LPS) or intracerebral hemorrhage (ICH).

Inhibition of the TLR4/NF-κB/JNK Signaling Pathway

Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of microglia, primarily through its interaction with Toll-like receptor 4 (TLR4). This interaction triggers a downstream signaling cascade involving the activation of c-Jun N-terminal kinase (JNK) and nuclear factor kappa B (NF-κB), leading to the transcription and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This compound treatment has been demonstrated to significantly downregulate the expression of TLR4, phosphorylated JNK (p-JNK), and phosphorylated NF-κB (p-NF-κB), thereby inhibiting this pro-inflammatory cascade.

Suppression of the IRE1α/TRAF2 Endoplasmic Reticulum Stress Pathway

In the context of intracerebral hemorrhage (ICH), endoplasmic reticulum (ER) stress is a significant contributor to microglial activation. This compound has been shown to mitigate M1-like microglial activation by suppressing ER stress through the IRE1α/TRAF2 signaling pathway. Treatment with this compound leads to a downregulation of IRE1α and TRAF2 expression, resulting in reduced pro-inflammatory cytokine accumulation and enhanced neuronal survival.

Quantitative Effects of this compound on Microglial and Neuroinflammatory Markers

The following tables summarize the quantitative data from various studies, demonstrating the significant impact of this compound on key markers of microglial activation and neuroinflammation.

Table 1: Effect of this compound on Pro-Inflammatory Markers in LPS-Induced Neuroinflammation in Mice

| Marker | Treatment Group | Change vs. LPS Group | Reference |

| TLR4 | LPS + this compound (30 mg/kg) | Significantly downregulated | |

| Iba-1 | LPS + this compound (30 mg/kg) | Significantly downregulated | |

| GFAP | LPS + this compound (30 mg/kg) | Significantly downregulated | |

| p-NF-κB | LPS + this compound (30 mg/kg) | Significantly downregulated | |

| p-JNK | LPS + this compound (30 mg/kg) | Significantly downregulated | |

| TNF-α | LPS + this compound (30 mg/kg) | Significantly decreased | |

| IL-1β | LPS + this compound (30 mg/kg) | Significantly decreased |

Table 2: Effect of this compound on Microglial Activation and Pro-Inflammatory Cytokines in a Mouse Model of Intracerebral Hemorrhage (ICH)

| Marker | Treatment Group | Change vs. ICH Group | Reference |

| CD16/32+ Microglia | ICH + this compound (35 mg/kg) | Reduced activation and number | |

| CD16/32+ Microglia | ICH + this compound (70 mg/kg) | Reduced activation and number | |

| TNF-α | ICH + this compound (35 mg/kg) | Decreased accumulation | |

| TNF-α | ICH + this compound (70 mg/kg) | Decreased accumulation | |

| IL-1β | ICH + this compound (35 mg/kg) | Decreased accumulation | |

| IL-1β | ICH + this compound (70 mg/kg) | Decreased accumulation | |

| IRE1α | ICH + this compound (35 mg/kg) | Downregulated expression | |

| IRE1α | ICH + this compound (70 mg/kg) | Downregulated expression | |

| TRAF2 | ICH + this compound (35 mg/kg) | Downregulated expression | |

| TRAF2 | ICH + this compound (70 mg/kg) | Downregulated expression |

Table 3: Effect of this compound on Antioxidant and Synaptic Markers

| Marker | Treatment Group | Change vs. Control/Disease Group | Reference |

| Nrf-2 | LPS + this compound (30 mg/kg) | Upregulated | |

| HO-1 | LPS + this compound (30 mg/kg) | Upregulated | |

| SOD | LPS + this compound (30 mg/kg) | Upregulated | |

| Malondialdehyde (MDA) | LPS + this compound (30 mg/kg) | Inhibited lipid peroxidation | |

| PSD-95 | LPS + this compound (30 mg/kg) | Upregulated | |

| SNAP-23 | LPS + this compound (30 mg/kg) | Upregulated |

This compound's Role in Modulating Glucocerebrosidase Activity and Lysosomal Function

Mutations in the GBA1 gene, which encodes the lysosomal enzyme glucocerebrosidase (GCase), are a significant genetic risk factor for Parkinson's disease. This compound acts as a pharmacological chaperone for GCase, increasing its activity in the brain. In non-human primates, oral administration of this compound (100 mg) for 28 days resulted in a notable increase in GCase activity in the midbrain (16%), cortex (20%), and striatum (24%). Enhanced GCase activity is believed to improve lysosomal function, leading to better clearance of cellular waste and a reduction in α-synuclein levels, a key pathological hallmark of Parkinson's disease. In patient-derived macrophages, this compound treatment significantly increased GCase activity by 3.3-fold in Gaucher disease patients and 3.5-fold in GBA-Parkinson's disease patients. Furthermore, this compound has been shown to induce the nuclear translocation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis, in microglia.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for studying its effects.

This compound's inhibition of LPS-induced pro-inflammatory signaling in microglia.

This compound's suppression of the ER stress pathway in microglia following ICH.

A generalized experimental workflow for investigating this compound's effects.

Detailed Experimental Protocols

The following sections outline the methodologies for key experiments cited in the literature.

Animal Models and Drug Administration

-

LPS-Induced Neuroinflammation Model: Mice are administered intraperitoneal (i.p.) injections of LPS (e.g., 250 µg/kg) to induce systemic inflammation and subsequent neuroinflammation. This compound (e.g., 30 mg/kg/day) is typically co-administered, and brain tissues (cortex and hippocampus) are collected for analysis after a specified period (e.g., 14 days).

-

Intracerebral Hemorrhage (ICH) Model: ICH is induced in mice via collagenase injection into the striatum. This compound (e.g., 35 mg/kg or 70 mg/kg) is administered, and brain tissue surrounding the hematoma is analyzed at various time points post-ICH.

-

Scopolamine-Induced Alzheimer's-like Pathology: Scopolamine is used to induce cognitive deficits and neuroinflammation. This compound's neuroprotective effects are assessed by co-treatment and subsequent behavioral and molecular analyses.

Cell Culture

-

Primary Microglia Isolation and Culture: Microglia are isolated from the brains of neonatal or adult mice. Brains are dissociated into single-cell suspensions, and microglia are purified using magnetic-activated cell sorting (MACS) or flow cytometry, often targeting markers like CD11b. Purified microglia are cultured in appropriate media, often supplemented with factors from astrocyte-conditioned media to maintain a resting state. For activation studies, cells are stimulated with agents like LPS (e.g., 1 µg/ml for 24 hours).

Assays for Microglial Activation and Neuroinflammation

-

Immunohistochemistry and Immunofluorescence: Brain sections or cultured cells are fixed and stained with antibodies against specific markers. Iba-1 is a commonly used marker to identify microglia, while GFAP is used for astrocytes. The expression and morphology of these cells can be visualized and quantified using microscopy. Antibodies against pro-inflammatory cytokines like TNF-α can also be used to assess their expression levels.

-

Western Blotting: This technique is used to quantify the expression levels of specific proteins. Brain tissue or cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., TLR4, p-JNK, p-NF-κB, Iba-1, GFAP, Nrf-2, HO-1, PSD-95, SNAP-23). β-actin is often used as a loading control. Densitometric analysis of the protein bands allows for quantification.

-

Cytokine and Chemokine Measurement: The levels of secreted cytokines and chemokines in culture supernatants or brain homogenates are measured using techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or multiplex immunoassays (e.g., Bio-Plex).

-

Flow Cytometry: This method can be used to identify and quantify different microglial populations based on the expression of cell surface markers. For instance, resting microglia can be identified as CD11b+/CD45int, while activated microglia/macrophages are CD11b+/CD45high.

Behavioral Tests

-

Y-Maze Test: This test is used to assess spatial working memory. The percentage of spontaneous alternations between the three arms of the maze is measured.

-

Morris Water Maze (MWM): This test evaluates spatial learning and memory. The time taken to find a hidden platform in a pool of water is recorded over several trials.

Conclusion

This compound demonstrates significant potential as a therapeutic agent for neuroinflammatory and neurodegenerative diseases. Its multifaceted mechanism of action involves the suppression of pro-inflammatory signaling pathways in microglia, such as the TLR4/NF-κB/JNK and IRE1α/TRAF2 pathways, leading to a reduction in the production of harmful inflammatory mediators. Concurrently, this compound promotes cellular resilience through the upregulation of the Nrf-2 antioxidant response and enhances lysosomal function by acting as a chaperone for GCase. The comprehensive data from in vitro and in vivo studies strongly support the continued investigation of this compound for the treatment of neurological disorders characterized by microglial activation and neuroinflammation. The detailed protocols and pathway visualizations provided in this guide offer a valuable resource for researchers and drug development professionals in this field.

References

- 1. This compound attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Assaying Microglia Functions In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound attenuates detrimental effect of LPS-induced glia-mediated neuroinflammation, oxidative stress, and cognitive dysfunction in mice brain [frontiersin.org]

Ambroxol's ability to cross the blood-brain barrier in preclinical models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ambroxol, a widely used mucolytic agent, has garnered significant interest for its potential neuroprotective effects and as a therapeutic candidate for neurodegenerative diseases such as Parkinson's and Gaucher disease. A critical prerequisite for its central nervous system (CNS) activity is the ability to effectively cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the preclinical evidence demonstrating this compound's capacity to penetrate the CNS, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways.

Physicochemical Properties Predicting CNS Penetration

This compound possesses favorable physicochemical properties that predict good CNS penetration. Its lipophilicity (cLogP = 2.8) and low polar surface area (PSA 58 Ų) suggest it can readily diffuse across the lipid-rich membranes of the BBB.

In Vivo Evidence of Blood-Brain Barrier Penetration

A substantial body of preclinical evidence from various animal models, including rats, mice, and non-human primates, confirms that this compound effectively crosses the BBB and distributes into the brain tissue.

Quantitative Analysis of Brain Penetration in Rats

In vivo microdialysis studies in rats have provided robust quantitative data on the extent of this compound's brain penetration. These studies measure the unbound drug concentration in the brain extracellular fluid and blood, allowing for the calculation of the brain-to-plasma concentration ratio, a key indicator of BBB permeability.

Table 1: Pharmacokinetic Parameters of this compound in Rats Following Intravenous Administration

| Dose (mg/kg, i.v.) | Brain Region | AUCbrain/AUCblood Ratio (%) | Tmax in Striatum (min) | Reference |

| 10 | Striatum | ~30-34 | ~60 | [1] |

| 30 | Striatum | ~30-34 | ~60 | [1] |

AUCbrain/AUCblood: Area under the concentration-time curve ratio between brain and blood. Tmax: Time to reach maximum concentration.

Unpublished data cited in clinical trial protocols further support these findings, indicating that in both single and multiple dose experiments in rats, this compound rapidly crossed into the brain, exhibiting brain-to-plasma concentration ratios greater than 10, signifying excellent CNS penetration.

Indirect Evidence in Mice and Non-Human Primates

Studies in mice and non-human primates have provided indirect yet compelling evidence of this compound's brain penetration by demonstrating its pharmacological activity within the CNS. The primary mechanism of action investigated is the enhancement of β-glucocerebrosidase (GCase) activity, an enzyme implicated in the pathophysiology of Parkinson's and Gaucher disease.

Table 2: Effect of this compound on GCase Activity in the Brain of Preclinical Models

| Animal Model | Dose | Duration | Brain Region | Change in GCase Activity | Reference |

| Wild-type Mice | 4mM in drinking water | 12 days | Brainstem, Midbrain, Cortex, Striatum | Significant Increase | [2] |

| L444P/+ GBA1 mutant mice | 4mM in drinking water | 12 days | Brainstem, Midbrain, Cortex, Striatum | Significant Increase | [2] |

| Cynomolgus Monkey | 100 mg (oral) | 28 days | Midbrain, Cortex, Striatum | ~20% Increase | [3] |

These findings strongly suggest that this compound reaches pharmacologically relevant concentrations in the brains of these species.

In Vitro Permeability Data

Table 3: Apparent Permeability (Papp) of Ambroxlo across Caco-2 Cell Monolayers

| Concentration (µmol/L) | Direction | pH | Papp (x 10-6 cm/s) | Efflux Ratio | Reference |

| 100 | Apical to Basolateral | 7.4 | 37.7 | ~1 | |

| 300 | Apical to Basolateral | 7.4 | 43.1 - 45.9 | ~1 | |

| 1000 | Apical to Basolateral | 7.4 | 43.1 - 45.9 | ~1 | |

| 300 | Basolateral to Apical | 7.4 | 43.1 - 45.9 | ~1 | |

| 300 | Apical to Basolateral | 6.0 (apical) vs 7.4 (basolateral) | 5.1 | - |

The high Papp values at physiological pH and an efflux ratio of approximately 1 suggest that this compound has high permeability and is not a significant substrate for efflux transporters like P-glycoprotein in this model, further supporting its potential for good brain penetration.

Experimental Protocols

In Vivo Microdialysis in Rats

This technique allows for the continuous sampling of unbound drug from the brain extracellular fluid of a freely moving animal.

-

Animal Model: Male Sprague-Dawley rats are typically used.

-

Surgical Implantation:

-

Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum).

-

The cannula is secured to the skull with dental cement.

-

Animals are allowed to recover for several days post-surgery.

-

-

Microdialysis Procedure:

-

On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

-

The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 2 µL/min).

-

After a stabilization period, baseline dialysate samples are collected.

-

This compound is administered intravenously.

-

Dialysate samples are collected at regular intervals for several hours.

-

Simultaneously, blood samples are collected to determine plasma drug concentrations.

-

-

Sample Analysis:

-

The concentration of this compound in the dialysate and plasma samples is determined using a validated analytical method, such as ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS).

-

-

Data Analysis:

-

The in vivo recovery of the microdialysis probe is determined to calculate the absolute unbound brain concentration of this compound.

-

Pharmacokinetic parameters, including the AUCbrain/AUCblood ratio, are calculated.

-

In Vivo Microdialysis Workflow

GCase Activity Assay in Mouse Brain

This assay measures the enzymatic activity of GCase in brain tissue homogenates.

-

Animal Treatment:

-

Mice are administered this compound, typically in their drinking water or via oral gavage, for a specified duration.

-

A control group receives the vehicle.

-

-

Tissue Collection and Homogenization:

-

At the end of the treatment period, mice are euthanized, and brains are rapidly dissected.

-

Specific brain regions are isolated and homogenized in a lysis buffer containing detergents and protease inhibitors.

-

-

Protein Quantification:

-

The total protein concentration of the brain homogenate is determined using a standard protein assay (e.g., BCA assay).

-

-

Enzymatic Reaction:

-

The brain homogenate is incubated with a fluorogenic GCase substrate, such as 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG), in an acidic buffer (pH ~5.2) to mimic the lysosomal environment.

-

The reaction is carried out at 37°C for a defined period.

-

-

Fluorescence Measurement:

-

The reaction is stopped, and the fluorescence of the product (4-methylumbelliferone) is measured using a plate reader.

-

-

Data Analysis:

-

GCase activity is calculated based on the rate of fluorescent product formation and normalized to the total protein concentration.

-

GCase Activity Assay Workflow

Signaling Pathways and Mechanism of Action

This compound's neuroprotective effects are believed to be mediated, at least in part, by its ability to enhance GCase activity. This leads to improved lysosomal function and clearance of misfolded proteins, such as α-synuclein. Additionally, this compound has been shown to modulate other cellular pathways involved in neuroinflammation and oxidative stress.

This compound's Neuroprotective Signaling Pathways

Conclusion